molecular formula C22H19ClFN7O B3015304 (2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920383-66-0

(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B3015304
CAS No.: 920383-66-0
M. Wt: 451.89
InChI Key: FLZBINUBEHZCAK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a triazolopyrimidine ring, and a piperazine ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .


Molecular Structure Analysis

The molecule contains several aromatic rings, which are likely to contribute to its stability and may influence its interactions with biological targets. The presence of nitrogen in the triazolopyrimidine and piperazine rings may also allow for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings in its structure. For example, the chlorine and fluorine atoms might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • A dipolar cycloaddition reaction was developed to access novel P2X7 antagonists, including compounds with a similar structure to the chemical , emphasizing the synthesis challenges and potential applications in mood disorder treatments (Chrovian et al., 2018).

Biological Activity

  • Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the target compound, demonstrated potent 5-HT2 antagonist activity, indicating a potential application in neurological disorders (Watanabe et al., 1992).
  • β-Carboline derivatives, including structures resembling the target compound, showed selective inhibition of HIV-2 strain, suggesting their use in antiviral research (Ashok et al., 2015).
  • Triazolo-pyridazine-6-yl-substituted piperazines, with structural similarities, were synthesized and evaluated as anti-diabetic drugs, showing significant DPP-4 inhibition and antioxidant activity (Bindu et al., 2019).
  • Novel triazole analogues of piperazine exhibited significant antibacterial activity, hinting at the antimicrobial potential of similar compounds (Nagaraj et al., 2018).

Potential Medical Applications

  • The synthesis of various derivatives related to the target compound, including those with antihypertensive properties, suggests a potential role in cardiovascular therapies (Bayomi et al., 1999).
  • Studies on pyrimidinyl pyrazole derivatives and phenylpiperazinyl propenes with antitumor activity imply possible applications in cancer research (Naito et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential therapeutic uses, and methods for its synthesis .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN7O/c1-14-5-7-15(8-6-14)31-21-19(27-28-31)20(25-13-26-21)29-9-11-30(12-10-29)22(32)18-16(23)3-2-4-17(18)24/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZBINUBEHZCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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